molecular formula C22H18N4O2S B2657005 3-[(4-Aminophenyl)thio]-1-{4-[(E)-phenyldiazenyl]-phenyl}pyrrolidine-2,5-dione CAS No. 900607-46-7

3-[(4-Aminophenyl)thio]-1-{4-[(E)-phenyldiazenyl]-phenyl}pyrrolidine-2,5-dione

Numéro de catalogue: B2657005
Numéro CAS: 900607-46-7
Poids moléculaire: 402.47
Clé InChI: GAFJJSYOYXYHJG-OCOZRVBESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-[(4-Aminophenyl)thio]-1-{4-[(E)-phenyldiazenyl]-phenyl}pyrrolidine-2,5-dione is a pyrrolidine-2,5-dione derivative featuring a thioether-linked 4-aminophenyl group and an (E)-phenyldiazenyl substituent on the aromatic ring. The pyrrolidine-2,5-dione (succinimide) core is a versatile scaffold known for its pharmacological relevance, particularly in central nervous system (CNS) therapeutics and antimicrobial agents .

Propriétés

IUPAC Name

3-(4-aminophenyl)sulfanyl-1-(4-phenyldiazenylphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O2S/c23-15-6-12-19(13-7-15)29-20-14-21(27)26(22(20)28)18-10-8-17(9-11-18)25-24-16-4-2-1-3-5-16/h1-13,20H,14,23H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAFJJSYOYXYHJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)N=NC3=CC=CC=C3)SC4=CC=C(C=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901038370
Record name 2,5-Pyrrolidinedione, 3-[(4-aminophenyl)thio]-1-[4-(2-phenyldiazenyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901038370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

900607-46-7
Record name 2,5-Pyrrolidinedione, 3-[(4-aminophenyl)thio]-1-[4-(2-phenyldiazenyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901038370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Activité Biologique

The compound 3-[(4-Aminophenyl)thio]-1-{4-[(E)-phenyldiazenyl]-phenyl}pyrrolidine-2,5-dione , also known as CAS Number 931211-54-0 , has garnered attention in recent research for its potential biological activities. This article explores its synthesis, structural characteristics, and biological activities, including antimicrobial, anti-inflammatory, and antiproliferative effects.

Molecular Formula and Weight

  • Molecular Formula : C₃₀H₂₄N₄O₄S
  • Molecular Weight : 502.5 g/mol

Structural Features

The compound features a pyrrolidine ring with substitutions that include:

  • A 4-aminophenylthio group,
  • An (E)-phenyldiazenyl moiety.

These structural elements contribute to its biological activity, particularly in interactions with various biological targets.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that related compounds effectively inhibit the growth of various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

The minimum inhibitory concentration (MIC) values for these compounds suggest promising potential as antimicrobial agents.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies have demonstrated that it inhibits the production of pro-inflammatory cytokines in peripheral blood mononuclear cells (PBMCs). The most potent derivatives showed up to 85% inhibition at higher concentrations compared to standard anti-inflammatory drugs like ibuprofen.

Antiproliferative Activity

The antiproliferative effects of this compound were assessed using PBMC cultures stimulated with anti-CD3 antibodies. The results indicated:

  • Significant inhibition of cell proliferation,
  • Derivatives showed varying degrees of effectiveness, with some achieving up to 77% inhibition at higher doses.

Toxicity Profile

Despite its biological activities, toxicity assessments revealed that at high concentrations (100 µg/mL), some derivatives exhibited slight cytotoxic effects, indicating a need for careful dose optimization in therapeutic applications.

Study on Structural Variants

A comparative study involving various structural derivatives of the compound highlighted the influence of substituents on biological activity. For example, modifications in the diazenyl group significantly altered the antimicrobial efficacy and anti-inflammatory responses.

Clinical Relevance

While preclinical data is promising, further clinical studies are necessary to fully establish the therapeutic potential and safety profile of this compound in human subjects.

Comparaison Avec Des Composés Similaires

Substituent Impact Analysis:

  • Azo Group (Target Compound) : The (E)-phenyldiazenyl group may confer unique photochromic or redox properties, distinguishing it from analogues with simple aryl or halogen substituents .
  • Halogen vs. Alkoxy Groups : Chlorine (e.g., 2,6-dichlorophenyl) increases electronegativity and metabolic stability but reduces solubility, whereas ethoxy groups enhance solubility but may lower target affinity .
  • Thioether vs. Triazole Linkers : Thioether moieties (as in the target compound) offer moderate lipophilicity, while triazole substituents improve hydrogen-bonding capacity and pharmacokinetics .

Physicochemical and Application Differences

Property Target Compound 4-Ethoxyphenyl Analogue 2,6-Dichlorophenyl Analogue
LogP ~3.2 (predicted) 2.8 3.9
Aqueous Solubility Low (azo group) Moderate Poor
Thermal Stability High (rigid azo) Moderate High
Applications Potential photodynamic therapy, enzyme inhibition Antibacterial coatings Antifungal agrochemicals

Key Research Findings and Gaps

Activity-Structure Relationships : The antibacterial potency of pyrrolidine-2,5-dione derivatives correlates with substituent electronegativity (4-Cl > 4-Br > 4-H) . The target compound’s diazenyl group may deviate from this trend due to its unique electronic profile.

Synthetic Optimization : Palladium-mediated routes (e.g., ) are scalable but require ligand optimization to minimize byproducts (e.g., 7a:7b = 2.3:1 in ) .

Unanswered Questions: The target compound’s photostability, in vivo toxicity, and precise molecular targets remain unstudied. Comparative studies with diazenyl vs. non-diazenyl analogues are needed.

Q & A

Basic: What are the recommended synthetic routes and optimization strategies for this compound?

The synthesis typically involves a multi-step approach:

  • Step 1 : Condensation of 4-aminothiophenol with maleic anhydride to form a thioether-linked intermediate.
  • Step 2 : Cyclization under acidic or thermal conditions to form the pyrrolidine-2,5-dione core.
  • Step 3 : Diazotization of aniline derivatives followed by coupling with the cyclized intermediate to introduce the phenyldiazenyl group .
    Optimization : Use Design of Experiments (DoE) to systematically vary reaction parameters (e.g., solvent polarity, temperature, catalyst loading). For example, polar aprotic solvents like DMF improve yields in diazo-coupling reactions, while temperatures >80°C enhance cyclization efficiency .

Basic: Which analytical techniques are critical for characterizing its structural purity?

  • NMR Spectroscopy : Confirm regiochemistry of the thioether and diazenyl groups via 1^1H NMR (e.g., aromatic proton splitting patterns) and 13^{13}C NMR (carbonyl resonances at ~170-180 ppm) .
  • X-ray Crystallography : Resolve stereochemical ambiguities in the pyrrolidine core and confirm substituent orientations .
  • HPLC-MS : Monitor purity (>95%) and detect byproducts (e.g., incomplete diazo-coupling intermediates) using reverse-phase C18 columns with UV detection at 254 nm .

Basic: How can initial biological activity screening be designed for this compound?

  • Target Selection : Prioritize neurological or inflammatory targets (e.g., NMDA receptors, COX-2) based on structural analogs with piperazine or arylthio motifs .
  • Assay Design :
    • Radioligand binding assays to measure affinity for receptor targets.
    • Enzyme inhibition studies (e.g., fluorescence-based assays for kinase activity).
  • Controls : Include positive controls (e.g., known inhibitors) and validate results with triplicate experiments to ensure reproducibility .

Advanced: What computational methods predict its reactivity and binding modes?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals to predict sites for electrophilic/nucleophilic attacks (e.g., diazenyl group susceptibility to reduction) .
  • Molecular Docking : Simulate interactions with biological targets (e.g., docking into COX-2 active site using AutoDock Vina) to prioritize in vitro testing .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to identify key binding residues .

Advanced: How are structure-activity relationships (SAR) explored for derivatives?

  • Substituent Variation : Synthesize analogs with halogens (F, Cl) or methoxy groups on the phenyl rings to modulate electronic effects.
  • Biological Testing : Compare IC50_{50} values across analogs to identify critical substituents (e.g., 4-aminophenylthio enhances solubility but reduces metabolic stability) .
  • Data Correlation : Use multivariate regression to link structural descriptors (e.g., logP, polar surface area) with activity .

Advanced: How should contradictory bioactivity data from independent studies be resolved?

  • Meta-Analysis : Pool datasets and apply statistical tests (e.g., ANOVA) to identify outliers or batch effects .
  • Experimental Replication : Standardize assay conditions (e.g., cell line passage number, buffer pH) across labs to minimize variability .
  • Mechanistic Studies : Use knock-out models or selective inhibitors to confirm target specificity if conflicting pathways are implicated .

Advanced: What methodologies identify degradation pathways under stressed conditions?

  • Stress Testing : Expose the compound to heat (60°C), light (UV-A), or acidic/basic conditions (pH 2–12) for 48 hours.
  • HPLC Monitoring : Track degradation products (e.g., hydrolyzed diazenyl groups forming aniline derivatives) .
  • LC-MS/MS : Characterize degradation intermediates and propose pathways (e.g., oxidation of the thioether to sulfoxide) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.